4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine
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Overview
Description
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine ring at the 4-position and an isopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-isopropylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-yl)-2-methylpyrimidine
- 4-(Piperidin-4-yl)-2-ethylpyrimidine
- 4-(Piperidin-4-yl)-2-(tert-butyl)pyrimidine
Uniqueness
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine is unique due to the presence of the isopropyl group at the 2-position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-piperidin-4-yl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C12H19N3/c1-9(2)12-14-8-5-11(15-12)10-3-6-13-7-4-10/h5,8-10,13H,3-4,6-7H2,1-2H3 |
InChI Key |
KIJQVAOQKYRCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C2CCNCC2 |
Origin of Product |
United States |
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